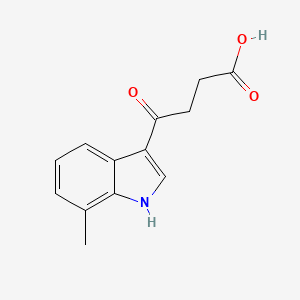
4-(7-Methyl-1H-indol-3-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7-Methyl-1H-indol-3-yl)-4-oxobutanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methyl-1H-indol-3-yl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel–Crafts reaction of acylsilanes with indole derivatives . This reaction is typically carried out in the presence of a Lewis or Brønsted acid catalyst, which facilitates the formation of the desired product. The reaction conditions often include moderate to high temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(7-Methyl-1H-indol-3-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the indole ring or the carboxylic acid group, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(7-Methyl-1H-indol-3-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(7-Methyl-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, a protein involved in cell division, thereby exerting anticancer effects . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Comparison
Compared to similar compounds, 4-(7-Methyl-1H-indol-3-yl)-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of a butanoic acid group. This structural difference may contribute to its distinct biological activities and chemical reactivity. For instance, the butanoic acid group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization.
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-(7-methyl-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H13NO3/c1-8-3-2-4-9-10(7-14-13(8)9)11(15)5-6-12(16)17/h2-4,7,14H,5-6H2,1H3,(H,16,17) |
Clave InChI |
AYVWFSCYMVNXKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=CN2)C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



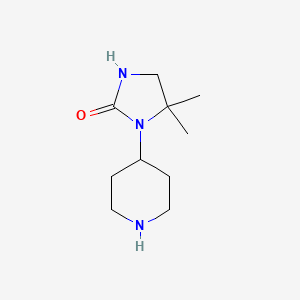
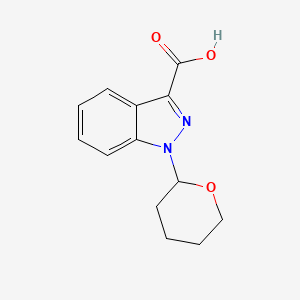
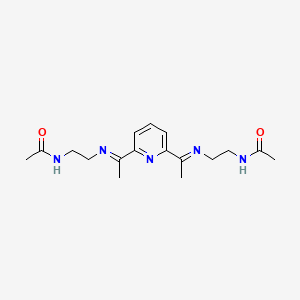


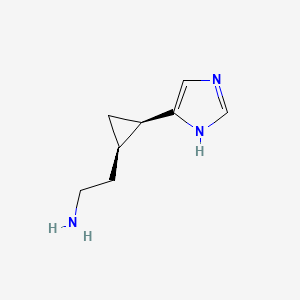
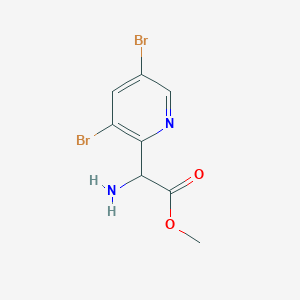
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)

![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)
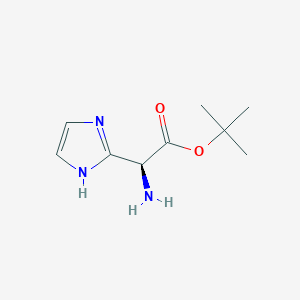
![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)
